tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of tert-butyl chloroformate and trifluoromethyl iodide under basic conditions to introduce the tert-butyl and trifluoromethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a useful tool in drug discovery .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R)-3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of both a trifluoromethyl group and a tert-butyl ester. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various applications. Its trifluoromethyl group enhances metabolic stability and bioavailability, while the tert-butyl ester provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H18F3NO3 |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
QYOHWKPQQOXOFE-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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